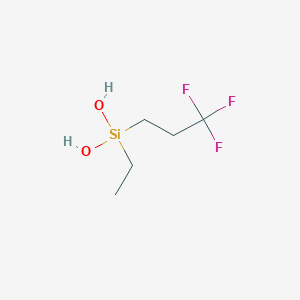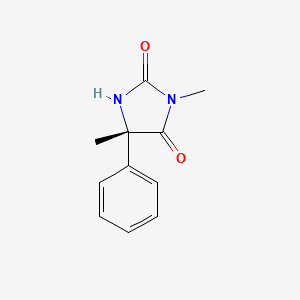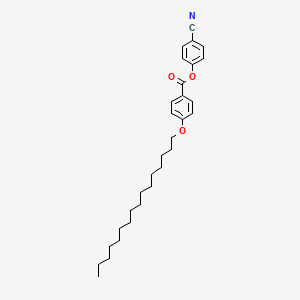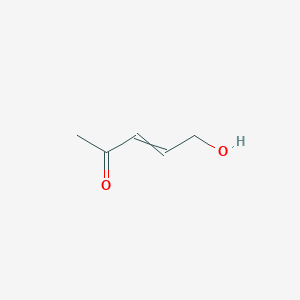![molecular formula C11H16O B12562112 7-Ethylbicyclo[3.3.1]non-6-en-3-one CAS No. 177540-12-4](/img/structure/B12562112.png)
7-Ethylbicyclo[3.3.1]non-6-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethylbicyclo[331]non-6-en-3-one is a bicyclic compound characterized by its unique structure, which includes an ethyl group attached to a bicyclo[331]nonane framework with a double bond at the 6-position and a ketone group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethylbicyclo[3.3.1]non-6-en-3-one typically involves the reaction of a vinyl triflate with an organometallic reagent . This method allows for the introduction of the ethyl group at the desired position on the bicyclic framework. The reaction conditions often include the use of a palladium catalyst and a suitable base to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethylbicyclo[3.3.1]non-6-en-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The double bond and ketone group can be reduced to form saturated alcohols or hydrocarbons.
Substitution: The ethyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
7-Ethylbicyclo[3.3.1]non-6-en-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 7-Ethylbicyclo[3.3.1]non-6-en-3-one exerts its effects depends on its specific interactions with molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The pathways involved can include binding to active sites, inhibiting enzyme activity, or modulating receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methylbicyclo[3.3.1]non-6-en-3-one: Similar structure but with a methyl group instead of an ethyl group.
9-Ethylbicyclo[3.3.1]nonan-9-ol: Contains an alcohol group instead of a ketone.
Bicyclo[3.3.1]nonane derivatives: Various derivatives with different substituents and functional groups.
Uniqueness
7-Ethylbicyclo[3.3.1]non-6-en-3-one is unique due to its specific substitution pattern and the presence of both a double bond and a ketone group. This combination of features makes it a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
177540-12-4 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
7-ethylbicyclo[3.3.1]non-6-en-3-one |
InChI |
InChI=1S/C11H16O/c1-2-8-3-9-5-10(4-8)7-11(12)6-9/h3,9-10H,2,4-7H2,1H3 |
Clé InChI |
JPKQZQSFQDHAIC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2CC(C1)CC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)



![2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate](/img/structure/B12562063.png)
![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)



![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)


![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
